An In-depth Technical Guide to (S,R,S)-Ahpc-PEG6-azide: A Core Component in Targeted Protein Degradation
An In-depth Technical Guide to (S,R,S)-Ahpc-PEG6-azide: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-Ahpc-PEG6-azide is a heterobifunctional linker of significant interest in the rapidly evolving field of targeted protein degradation.[1][2][] This molecule is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][] This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental methodologies associated with (S,R,S)-Ahpc-PEG6-azide.
Core Compound Properties
(S,R,S)-Ahpc-PEG6-azide is a chemical entity that incorporates three key functional components: a von Hippel-Lindau (VHL) E3 ligase ligand, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group.[2][4][5][6] This trifecta of functionalities makes it a versatile tool for the construction of PROTACs. The (S,R,S) stereochemistry is crucial for its biological activity.[4]
| Property | Value | Source |
| Chemical Formula | C37H57N7O10S | [4] |
| Molecular Weight | 791.954 g/mol | [4] |
| CAS Number | 2767219-19-0 | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [7][8][9] |
| Storage Temperature | -20°C | [5] |
The Role in PROTAC Technology
PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. (S,R,S)-Ahpc-PEG6-azide serves as a linker that connects the two ends of a PROTAC:
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The (S,R,S)-Ahpc moiety: This portion of the molecule is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most commonly recruited E3 ligases in PROTAC design.[6]
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The PEG6 spacer: The six-unit polyethylene glycol chain is a hydrophilic linker that enhances the aqueous solubility and bioavailability of the resulting PROTAC molecule.[2][4][5] The length of the PEG linker is a critical parameter that can influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1]
-
The azide (N3) group: This functional group is of paramount importance for the final assembly of the PROTAC. It allows for highly efficient and specific conjugation to a ligand for the target protein of interest via "click chemistry".[2][4][5]
Experimental Protocols
General Synthesis of an AHPC-PEG-Azide Linker
This protocol outlines a plausible synthetic route.
Materials:
-
(S,R,S)-AHPC derivative with a reactive group (e.g., a carboxylic acid or amine)
-
A commercially available or synthesized PEG6 linker with a terminal azide and a complementary reactive group.
-
Coupling reagents (e.g., HATU, HOBt for amide bond formation)
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Base (e.g., DIPEA)
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Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Procedure:
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Activation: The carboxylic acid of the (S,R,S)-AHPC moiety is activated using coupling reagents like HATU and HOBt in an anhydrous solvent such as DMF.
-
Coupling: The amine-terminated PEG6-azide is added to the activated AHPC derivative in the presence of a non-nucleophilic base like DIPEA. The reaction is stirred at room temperature until completion, which is monitored by a technique like LC-MS.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by preparative HPLC to yield the final (S,R,S)-Ahpc-PEG6-azide linker.
-
Characterization: The identity and purity of the final product are confirmed using analytical techniques such as NMR and mass spectrometry.
PROTAC Synthesis via Click Chemistry
The terminal azide of (S,R,S)-Ahpc-PEG6-azide allows for its conjugation to a target protein ligand that has been modified to contain an alkyne group. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Materials:
-
(S,R,S)-Ahpc-PEG6-azide
-
Alkyne-modified target protein ligand
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Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
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Copper ligand (e.g., THPTA)
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Reactant Preparation: The (S,R,S)-Ahpc-PEG6-azide and the alkyne-modified target protein ligand are dissolved in a suitable solvent system, such as a mixture of DMSO and water.
-
Catalyst Preparation: A fresh solution of the copper catalyst is prepared by mixing copper(II) sulfate and a copper-chelating ligand like THPTA.
-
Reaction Initiation: The reactants and the copper catalyst solution are combined. The reaction is initiated by the addition of a freshly prepared solution of a reducing agent, such as sodium ascorbate, which reduces Cu(II) to the active Cu(I) species.
-
Reaction Progression: The reaction mixture is gently agitated at room temperature. The progress of the reaction is monitored by LC-MS to confirm the formation of the desired PROTAC molecule.
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Purification: Upon completion, the PROTAC is purified from the reaction mixture using reversed-phase HPLC.
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Characterization: The final PROTAC product is characterized by mass spectrometry and NMR to confirm its identity and purity.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of action for a PROTAC utilizing (S,R,S)-Ahpc-PEG6-azide.
Caption: A simplified workflow for the synthesis of a PROTAC using (S,R,S)-Ahpc-PEG6-azide.
Caption: VHL signaling pathway and its hijacking by a PROTAC molecule.
Conclusion
(S,R,S)-Ahpc-PEG6-azide is a powerful and versatile chemical tool that is integral to the advancement of targeted protein degradation. Its well-defined structure, incorporating a VHL E3 ligase ligand, a solubilizing PEG spacer, and a reactive azide handle, makes it an ideal building block for the modular synthesis of PROTACs. The ability to conjugate this linker to a wide array of target protein ligands via click chemistry provides a robust platform for the development of novel therapeutics for a range of diseases. This guide has provided a technical overview of its properties, applications, and associated experimental methodologies to aid researchers in this exciting field.
References
- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. portlandpress.com [portlandpress.com]
